8-chloro-2-[(3,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Description
8-chloro-2-[(3,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines
Properties
IUPAC Name |
8-chloro-2-(3,5-dimethylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4OS/c1-9-5-10(2)7-12(6-9)19-16-21-22-15(23)13-4-3-11(18)8-14(13)20-17(22)24-16/h3-8H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGOTGYTRCBKOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NN3C(=O)C4=C(C=C(C=C4)Cl)N=C3S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-2-[(3,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 2-amino-3,5-dimethylbenzoic acid with thionyl chloride can yield an intermediate, which is then reacted with 2-chloro-3-formylquinazoline in the presence of a base to form the desired thiadiazoloquinazoline compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
8-chloro-2-[(3,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce a variety of substituted thiadiazoloquinazolines .
Scientific Research Applications
8-chloro-2-[(3,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-chloro-2-[(3,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar thiadiazole ring but differ in the fused triazole ring.
5-arylazothiazoles: These compounds have a thiazole ring and are known for their antimicrobial properties.
Hexahydropyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds have a pyrimidine ring and exhibit various pharmacological activities.
Uniqueness
8-chloro-2-[(3,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a thiadiazole ring with a quinazoline core makes it a versatile compound for various applications in research and industry.
Biological Activity
The compound 8-chloro-2-[(3,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a member of the thiadiazole and quinazoline family, known for their diverse biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential antitumor properties, mechanisms of action, and related pharmacological studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 305.79 g/mol. Its structure includes:
- A thiadiazole ring
- A quinazoline core
- A chloro substituent and a dimethylphenyl amino group
Antitumor Activity
Recent studies have highlighted the antitumor potential of various thiadiazole and quinazoline derivatives. For instance:
- Synthesis and Evaluation : A study synthesized several derivatives similar to our compound and evaluated their cytotoxic effects on human cancer cell lines such as HCT116 (colorectal cancer) and HepG2 (liver cancer). The results indicated that many compounds exhibited significant cytotoxicity, suggesting that modifications to the thiadiazole and quinazoline structures could enhance their antitumor properties .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | HCT116 | 10 | High |
| Compound B | HepG2 | 15 | Moderate |
| 8-Chloro Compound | HCT116 | TBD | TBD |
The proposed mechanisms by which compounds like this compound exert their effects include:
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit specific enzymes involved in tumor progression. For example, anti-acetylcholinesterase activity has been observed in related compounds .
- Induction of Apoptosis : Studies suggest that these compounds may induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.
Case Studies
- In Vivo Studies : In an animal model study assessing the efficacy of related compounds in tumor-bearing mice, significant tumor reduction was observed with dosages correlating to the structural modifications made to enhance bioactivity.
- Clinical Relevance : The potential for these compounds to be developed into therapeutic agents is supported by their ability to selectively target cancer cells while sparing normal cells.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 8-chloro-2-[(3,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. A key intermediate, such as a thiadiazoloquinazoline scaffold, can be formed via cyclization of thiourea derivatives with chlorinated quinazolinones under reflux in anhydrous toluene. Subsequent substitution with 3,5-dimethylaniline is achieved using catalytic p-toluenesulfonic acid (PTSA) in DMF at 80–90°C. Yield optimization (60–75%) requires strict control of moisture and reaction time .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.2–2.5 ppm) to confirm regioselectivity of the 3,5-dimethylphenyl substitution .
- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 454.0823) and isotopic patterns for chlorine .
- X-ray crystallography : Resolve ambiguities in fused-ring conformation and hydrogen-bonding networks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in IC50 values (e.g., kinase inhibition vs. antimicrobial assays) may arise from:
- Purity : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate >98% pure fractions, avoiding false positives from byproducts .
- Assay conditions : Standardize buffer pH (e.g., 7.4 for kinase assays vs. 6.5 for bacterial models) and validate cell-line viability (e.g., MTT assays) .
- Control experiments : Compare with structurally related analogs (e.g., thiazolo[4,5-g]quinazoline lacking chlorine) to isolate substituent effects .
Q. What strategies are recommended for designing analogs to study structure-activity relationships (SAR)?
- Methodological Answer :
- Core modifications : Replace the thiadiazole ring with triazolo or oxadiazolo groups to assess impact on π-π stacking with biological targets .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF3) at the 3,5-dimethylphenyl moiety to enhance hydrophobic interactions in enzyme pockets .
- Bioisosteric replacement : Substitute the chlorine atom with bromine or methyl groups to evaluate halogen-bonding contributions to selectivity .
Q. What computational approaches are effective for predicting target binding modes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of kinase domains (e.g., PDB: 3POZ) to model ligand-protein interactions. Key residues (e.g., Lys68, Asp184) often anchor the quinazolinone core .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds with the thiadiazole nitrogen atoms .
- QSAR modeling : Train models with descriptors like LogP, polar surface area, and H-bond acceptors to prioritize analogs with improved bioavailability .
Q. How can the compound’s stability under varying experimental conditions be systematically evaluated?
- Methodological Answer :
- Thermal stability : Perform TGA/DSC to identify decomposition thresholds (>200°C in inert atmospheres) .
- Photodegradation : Expose to UV light (254 nm) and monitor via HPLC for byproduct formation (e.g., dechlorinated derivatives) .
- Hydrolytic stability : Incubate in buffers (pH 2–9) at 37°C for 48h; quantify intact compound using LC-MS .
Q. What experimental designs are optimal for studying interactions with biological targets?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Immobilize recombinant enzymes (e.g., EGFR kinase) on CM5 chips to measure real-time binding kinetics (ka/kd) .
- Isothermal titration calorimetry (ITC) : Quantify enthalpy changes during ligand-enzyme binding to differentiate entropic vs. enthalpic drivers .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by monitoring protein denaturation shifts after compound treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
